molecular formula C19H24O5 B1247106 Erinacerin B

Erinacerin B

Cat. No.: B1247106
M. Wt: 332.4 g/mol
InChI Key: IEEOEOCAXCAZFD-YQJFHSMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erinacerin B is a secondary metabolite isolated from the fruiting bodies and mycelia of the medicinal fungus Hericium erinaceus (Lion’s Mane). Structurally, it belongs to the erinacerin family, characterized by an isoindoline-1-one core fused with a cyclic ether and variable side chains . Erinacerin B has garnered attention for its anti-inflammatory properties, specifically its ability to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in a concentration-dependent manner .

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

4-hydroxy-5-[(2E,5S)-5-hydroxy-3,7-dimethylocta-2,6-dienyl]-6-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H24O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,13,20-21H,6,8,10H2,1-4H3/b12-5+/t13-/m1/s1

InChI Key

IEEOEOCAXCAZFD-YQJFHSMKSA-N

Isomeric SMILES

CC(=C[C@H](C/C(=C/CC1=C(C=C2C(=C1O)COC2=O)OC)/C)O)C

Canonical SMILES

CC(=CC(CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)O)C

Synonyms

erinacerin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The erinacerin family comprises over 22 structurally related compounds, each with distinct functional groups and biological activities. Below is a detailed comparison of Erinacerin B with key analogs:

Structural Comparison

Compound Core Structure Key Structural Features Bioactivity
Erinacerin B Isoindoline-1-one + cyclic ether Hydrophobic side chain at N-2 Anti-inflammatory (NO/PGE2 inhibition)
Erinacerin D-L Isoindoline-1-one Varied alkyl side chains (C3-C8) α-Glucosidase inhibition (IC50: 12.8–145.1 µM)
Erinacerin F Isoindoline-1-one Isoleucine at N-3' side chain Undisclosed; structural analog to Erinacerin W
Erinacerin W Isoindoline-1-one Leucine at N-2; (2E,6E)-dienoic acid moiety Neuroprotection (IL-6/IL-1β/TNF-α inhibition at 20 µg/mL)
Erinacerin O-P Isoindoline-1-one Benzylated side chains Glioma inhibition (Bax/Caspase-2 pathway)
Erinacerin Q-T Isoindoline-1-one Aromatic substituents at C-5 Weak PTP-1B inhibition (IC50: 24.9–42.1 µM)

Functional and Mechanistic Differences

  • Anti-Inflammatory Activity: Erinacerin B uniquely suppresses LPS-induced inflammatory mediators (NO/PGE2), while Erinacerin W targets neuroinflammation via microglial modulation (TLR4/cytokine downregulation) .
  • Enzyme Inhibition : Erinacerins D-L exhibit potent α-glucosidase inhibition, making them candidates for diabetes management, whereas Erinacerin B lacks this activity .
  • Neuroprotection vs. Cytotoxicity : Erinacerin W shows neuroprotective effects without cytotoxicity up to 20 µg/mL, contrasting with Erinacerins M-N, which display moderate cytotoxicity across cancer cell lines (e.g., SH-SY5Y, HCT-116) .

Pharmacological Potential

Compound Therapeutic Target Advantage Over Peers Limitation
Erinacerin B Chronic inflammation Broad-spectrum anti-inflammatory action Limited data on blood-brain barrier (BBB) penetration
Erinacerin W Neurodegenerative diseases Specific neuroprotective cytokine modulation Low yield from natural sources
Erinacerins D-L Type 2 diabetes Competitive α-glucosidase inhibition Higher IC50 vs. clinical drugs (e.g., acarbose)

Q & A

Basic Research Questions

Q. How can researchers identify novel bioactivity pathways for Erinacerin B using current pharmacological models?

  • Methodological Approach : Begin with a systematic literature review to map existing studies on Erinacerin B’s bioactivity, focusing on gaps such as unexplored therapeutic targets (e.g., anti-inflammatory, anticancer) . Design hypothesis-driven in vitro assays (e.g., enzyme inhibition, cell viability assays) to test its activity against identified pathways. Use standardized protocols (e.g., IC50 determination) and validate results with positive/negative controls .
  • Data Analysis : Prioritize dose-response relationships and statistical significance (p < 0.05) to ensure reproducibility. Cross-reference findings with databases like PubChem or ChEMBL to contextualize results .

Q. What are the optimal chromatographic techniques for isolating Erinacerin B with high purity from natural sources?

  • Experimental Design : Employ a combination of solvent extraction (e.g., methanol/water) followed by liquid-liquid partitioning. Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for purification . Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, reporting retention times and spectral peaks in supplementary data .
  • Troubleshooting : Address co-elution issues by adjusting mobile phase gradients (e.g., acetonitrile/water) and verify compound identity against published NMR datasets .

Advanced Research Questions

Q. How should conflicting data regarding Erinacerin B’s mechanism of action be analyzed to determine its primary biological target?

  • Contradiction Resolution : Conduct orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. CRISPR knock-out models for functional validation) to resolve discrepancies . Apply statistical shrinkage methods (e.g., Lasso regression) to identify robust predictors of activity from multivariate datasets .
  • Validation : Replicate experiments under standardized conditions (pH, temperature) and use bioinformatics tools (e.g., STRINGdb) to map protein interaction networks, highlighting plausible primary targets .

Q. What in silico strategies are effective in predicting Erinacerin B’s molecular interactions to guide experimental validation?

  • Computational Workflow : Perform molecular docking (AutoDock Vina) against candidate targets (e.g., kinases, GPCRs) using crystal structures from the PDB . Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2 Å) .
  • Data Integration : Cross-reference docking scores with experimental IC50 values to prioritize high-probability targets. Publish simulation trajectories and force field parameters in open repositories (e.g., Zenodo) for transparency .

Methodological Guidelines

Q. How can researchers ensure reproducibility in Erinacerin B’s synthetic or biosynthetic studies?

  • Documentation : Provide detailed experimental protocols in supplementary materials, including reagent lot numbers, instrument calibration data, and step-by-step reaction conditions . For biosynthesis, report microbial strain IDs (e.g., ATCC numbers) and fermentation parameters (pH, agitation) .
  • Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) and cite these resources in the manuscript .

Q. What criteria should guide the selection of in vivo models for Erinacerin B’s toxicity and efficacy studies?

  • Model Rationale : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify species selection (e.g., zebrafish for acute toxicity, murine models for chronic exposure) . Include dose-ranging studies and histological endpoints (e.g., organ weight, serum biomarkers) to align with OECD guidelines .
  • Ethical Compliance : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE 2.0 guidelines for reporting .

Tables for Reference

Analytical Parameter Recommended Technique Validation Criteria
Purity AssessmentHPLC-UV/MS≥95% purity, single peak in chromatogram
Structural Elucidation1D/2D NMRMatch published chemical shifts
Bioactivity ConfirmationDose-response assaysIC50 ± SEM, n ≥ 3 replicates

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erinacerin B
Reactant of Route 2
Erinacerin B

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